molecular formula C12H13BrO2 B1445275 4-(3-Bromobenzoyl)oxane CAS No. 1339838-78-6

4-(3-Bromobenzoyl)oxane

Cat. No.: B1445275
CAS No.: 1339838-78-6
M. Wt: 269.13 g/mol
InChI Key: SGGIVCZHXGWJPW-UHFFFAOYSA-N
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Description

4-(3-Bromobenzoyl)oxane, also known by its IUPAC name (3-bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone, is a chemical compound with the molecular formula C12H13BrO2 and a molecular weight of 269.14 g/mol . This compound is characterized by the presence of a bromobenzoyl group attached to an oxane ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromobenzoyl)oxane typically involves the acylation of an aryl system using succinic anhydride and bromobenzene under dry argon conditions. The reaction is catalyzed by anhydrous aluminum chloride and proceeds through a series of steps including cooling, stirring, and crystallization to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromobenzoyl)oxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromobenzoyl group.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different functionalized products.

Scientific Research Applications

4-(3-Bromobenzoyl)oxane is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Bromobenzoyl)oxane involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromobenzoyl)oxane
  • 4-(2-Bromobenzoyl)oxane
  • 4-(3-Chlorobenzoyl)oxane

Uniqueness

4-(3-Bromobenzoyl)oxane is unique due to the specific positioning of the bromine atom on the benzoyl group, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs .

Biological Activity

4-(3-Bromobenzoyl)oxane, known chemically as (3-bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone, is a compound that has garnered attention in the fields of organic chemistry and biochemistry. Its unique structure, characterized by the presence of a bromobenzoyl group, suggests potential biological activities that merit detailed exploration. This article compiles findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative efficacy against similar compounds.

  • Molecular Formula : C12H13BrO2
  • Molecular Weight : 269.14 g/mol
  • IUPAC Name : (3-bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone

The compound's structure allows it to participate in various biochemical interactions, influencing enzyme activity and other cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromobenzoyl moiety can engage in biochemical reactions that modulate enzyme functions and cellular signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It can bind to various receptors, potentially altering their activity and affecting downstream signaling.
  • Cell Cycle Modulation : There is evidence suggesting that it may influence cell cycle progression, particularly in cancer cells.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its efficacy against several cancer cell lines:

Cell LineIC50 (µM)Mechanism
A549TBDApoptosis induction
MCF-7TBDCell cycle arrest
HCT116TBDCDK inhibition

These findings indicate that the compound may induce apoptosis and inhibit proliferation in cancerous cells.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory effects. Studies suggest it may modulate cytokine release and influence immune responses, thereby reducing inflammation in various models .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • Research conducted on various tumor models demonstrated that this compound significantly reduced tumor growth compared to control groups.
    • Mechanistic studies revealed that the compound activates apoptotic pathways while inhibiting pro-survival signals.
  • Comparative Studies :
    • Comparative analyses with structurally similar compounds such as 4-(4-Bromobenzoyl)oxane showed that variations in substituent groups significantly affect biological activity and potency.
    • For instance, compounds with differing halogen substitutions exhibited varied effects on enzyme inhibition rates.

Properties

IUPAC Name

(3-bromophenyl)-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-11-3-1-2-10(8-11)12(14)9-4-6-15-7-5-9/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGIVCZHXGWJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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